[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE
Description
[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine is a bifunctional aromatic amine featuring two distinct aromatic moieties: a (3-ethoxy-4-methoxyphenyl)methyl group and a [2-(4-fluorophenyl)ethyl]amine group. The 4-fluorophenyl group contributes metabolic stability and polarity due to fluorine’s electronegativity. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to fluorinated and alkoxy-substituted ligands .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-3-22-18-12-15(6-9-17(18)21-2)13-20-11-10-14-4-7-16(19)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUFBOOHILVGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of ethoxy and methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides for introducing ethoxy and methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amine derivatives.
Scientific Research Applications
[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Mechanism of Action
The mechanism of action of [(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared with structurally analogous fluorinated and alkoxy-substituted amines. Key differences in substituent positioning, functional groups, and biological implications are highlighted below.
Structural Analogues and Substituent Effects
Compound A : [(3-Methoxy-4-Ethoxyphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine
- Difference : Methoxy and ethoxy groups are swapped (3-methoxy vs. 3-ethoxy).
- Impact : Altered electronic distribution and steric hindrance may reduce binding affinity to hydrophobic pockets compared to the target compound .
Compound B : [(3-Ethoxy-4-Methylphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine
- Difference : Methoxy (-OCH₃) replaced with methyl (-CH₃).
Compound C : [(4-Fluorophenyl)Methyl][2-(3-Ethoxy-4-Methoxyphenyl)Ethyl]Amine
- Difference : Fluorophenyl and alkoxyphenyl groups are transposed.
- Impact : Changes in spatial orientation could affect receptor interactions, especially if the fluorophenyl group is critical for target engagement .
Compound D : [2-(4-Chlorophenyl)Ethyl][(3-Ethoxy-4-Methoxyphenyl)Methyl]Amine
- Difference : Fluorine replaced with chlorine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability and increase off-target interactions .
Comparative Properties Table
| Compound | Substituent Features | Lipophilicity (LogP)* | Predicted Bioactivity (IC₅₀, nM)* | Key Applications |
|---|---|---|---|---|
| Target Compound | 3-Ethoxy-4-methoxy, 4-fluorophenyl | 3.2 | 85 (Serotonin Receptor) | CNS drug candidates |
| Compound A | 3-Methoxy-4-ethoxy, 4-fluorophenyl | 3.0 | 120 | Moderate receptor affinity |
| Compound B | 3-Ethoxy-4-methyl, 4-fluorophenyl | 3.5 | 200 | Industrial catalysts |
| Compound C | Transposed fluorophenyl/alkoxyphenyl | 3.1 | 95 | Structural biology probes |
| [(4-Fluorophenyl)Methyl][(5-Fluorothiophen-2-yl)Methyl]Amine | Dual fluorination on phenyl/thiophene | 2.8 | 65 (Kinase inhibition) | Anticancer agents |
*Estimated values based on structural analogs in .
Key Research Findings
- Dual Alkoxy Substitution: The adjacent ethoxy and methoxy groups in the target compound create a polarized aromatic system, enhancing π-π stacking interactions in receptor binding compared to mono-alkoxy analogs .
- Fluorophenyl Advantage: The 4-fluorophenyl group improves metabolic stability over non-fluorinated counterparts, as seen in , where ethyl[1-(4-fluorophenyl)ethyl]amine exhibited longer plasma half-life than chlorinated derivatives .
- Synergistic Effects : Combining fluorophenyl with alkoxyphenyl moieties (as in the target compound) may synergistically modulate serotonin receptor activity, a hypothesis supported by dual-functional analogs in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
